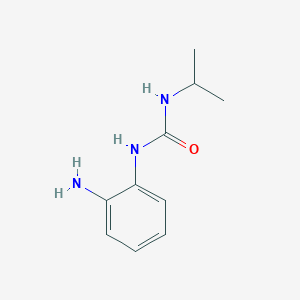
1-(2-Aminophenyl)-3-(propan-2-yl)urea
Descripción general
Descripción
“1-(2-Aminophenyl)-3-(propan-2-yl)urea” is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . Its IUPAC name is N-(2-aminophenyl)-N’-isopropylurea .
Molecular Structure Analysis
The molecular structure of “1-(2-Aminophenyl)-3-(propan-2-yl)urea” consists of a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by an isopropyl group (propan-2-yl) and the other hydrogen is replaced by a 2-aminophenyl group .Aplicaciones Científicas De Investigación
Nature of Urea-Fluoride Interaction
Research demonstrates the interaction of urea derivatives with fluoride ions, leading to proton transfer phenomena. This interaction is critical in understanding the chemical behavior of urea compounds in various environments, including biological systems and synthetic processes (Boiocchi et al., 2004).
CO2 Conversion and Catalysis
Urea derivatives are instrumental in catalyzing CO2 conversion, offering sustainable pathways for chemical synthesis. A study showcases the grafting of urea groups into metal-organic frameworks (MOFs), enhancing their efficiency in CO2 cycloaddition reactions, highlighting the compound's potential in addressing climate change by converting CO2 into valuable products (Wei & Ye, 2019).
Molecular Electronics and Material Science
Urea derivatives are explored for their applications in molecular electronics and material science. Their unique electronic properties facilitate the development of non-linear optical materials and self-healing materials, contributing to advancements in technology and materials with improved durability and functionality (Ravindrachary et al., 2005); (Rekondo et al., 2014).
Sensing Applications
The structural specificity of urea derivatives lends itself to sensing applications, particularly in detecting metal ions and anions. Studies indicate that these compounds can act as sensors, offering potential applications in environmental monitoring, diagnostics, and chemical detection processes (Aragoni et al., 2021).
Safety And Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-(2-aminophenyl)-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(2)12-10(14)13-9-6-4-3-5-8(9)11/h3-7H,11H2,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDCLRAVBNOXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)-3-(propan-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B1517016.png)
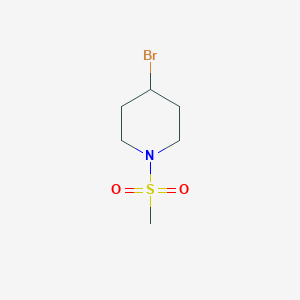
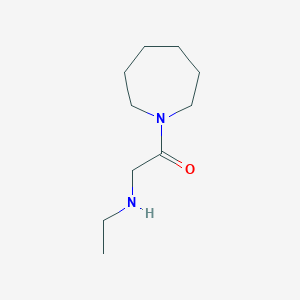
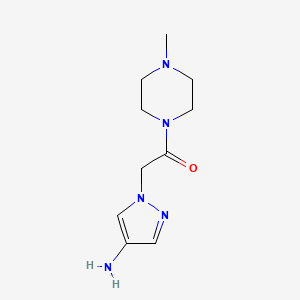
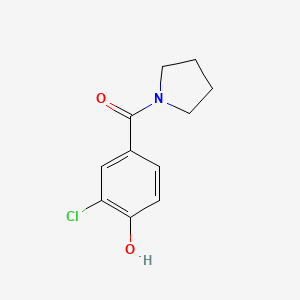
![2-[(4-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517025.png)
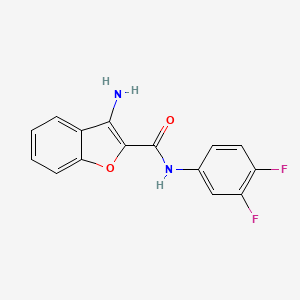
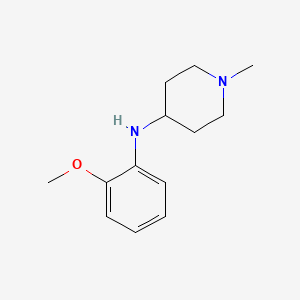
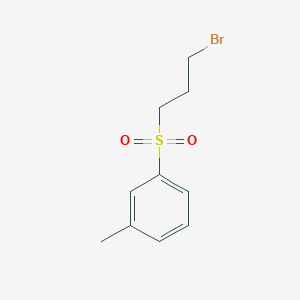
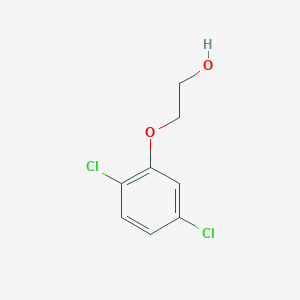
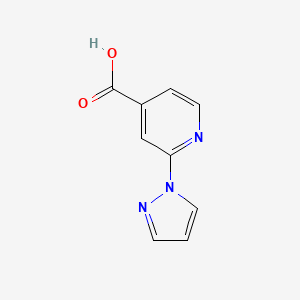
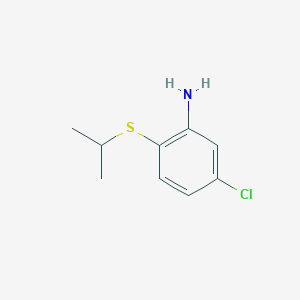
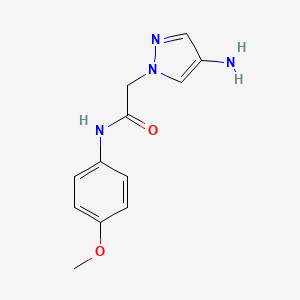
![2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1517038.png)